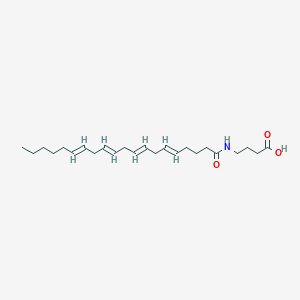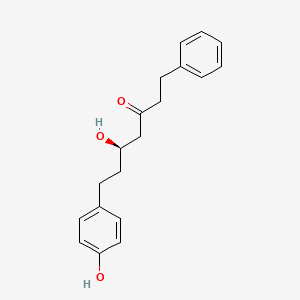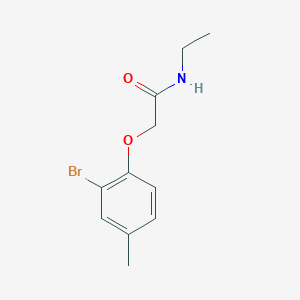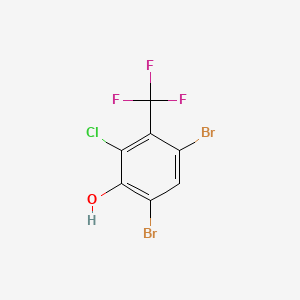
4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol is a halogenated phenol compound with the molecular formula C7H2Br2ClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring, making it a highly functionalized aromatic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 2-chloro-3-(trifluoromethyl)phenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to corresponding hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenol derivatives can be obtained.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
- 2,4-Dibromo-6-(trifluoromethyl)phenol
- 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Comparison: 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H2Br2ClF3O |
|---|---|
Peso molecular |
354.34 g/mol |
Nombre IUPAC |
4,6-dibromo-2-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H |
Clave InChI |
SRTWEOXXUHXRLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)Cl)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


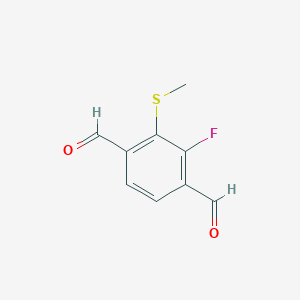
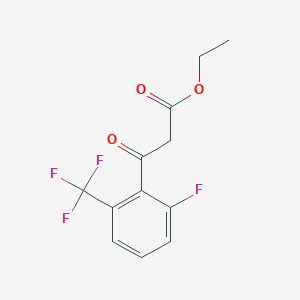
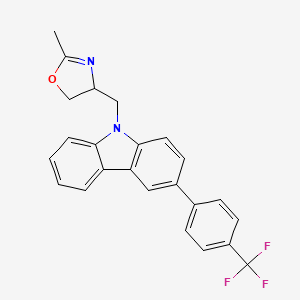
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)


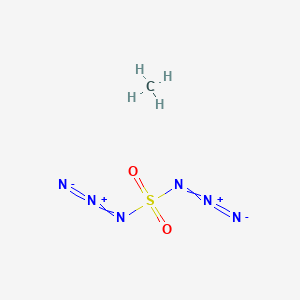

![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
